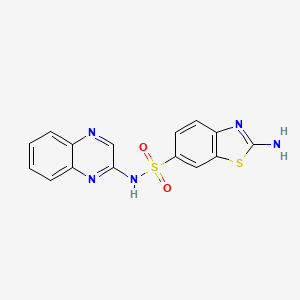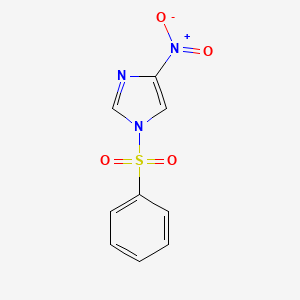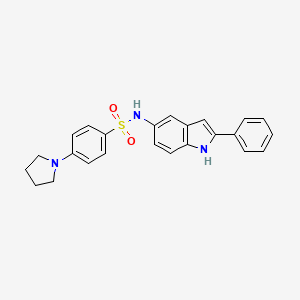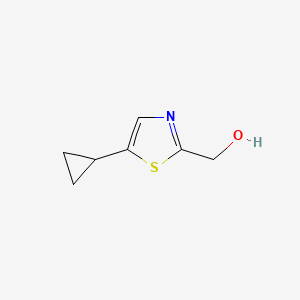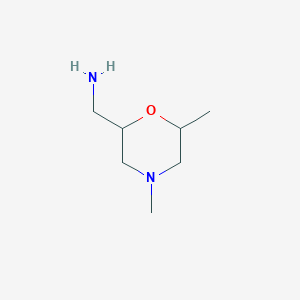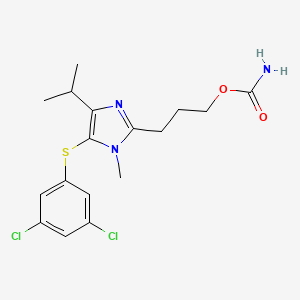
2,4-Dichlorobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorobutanenitrile is an organic compound with the molecular formula C4H5Cl2N. It is a derivative of butanenitrile, where two chlorine atoms are substituted at the 2nd and 4th positions of the butane chain. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobutanenitrile typically involves the chlorination of butanenitrile. One common method is the reaction of butanenitrile with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichlorobutanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2,4-Dichlorobutanoic acid
Reduction: 2,4-Dichlorobutylamine
Substitution: Various substituted butanenitriles depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,4-Dichlorobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichlorobutanenitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorobenzonitrile
- 2,4-Dichlorophenylacetonitrile
- 2,4-Dichlorobutylamine
Uniqueness
2,4-Dichlorobutanenitrile is unique due to its specific substitution pattern on the butane chain. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and industrial processes. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various chemical reactions and applications.
Propiedades
Número CAS |
77100-86-8 |
|---|---|
Fórmula molecular |
C4H5Cl2N |
Peso molecular |
137.99 g/mol |
Nombre IUPAC |
2,4-dichlorobutanenitrile |
InChI |
InChI=1S/C4H5Cl2N/c5-2-1-4(6)3-7/h4H,1-2H2 |
Clave InChI |
KBIANNWTKVAQKZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)C(C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


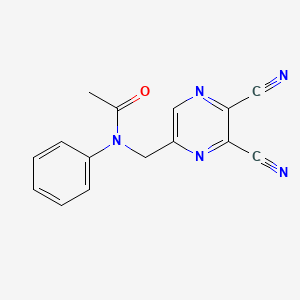
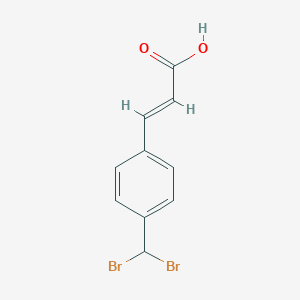

![8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12935255.png)
![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)


